![molecular formula C10H13ClN2O2 B8018134 1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B8018134.png)
1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride
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Description
1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with a molecular weight of 228.68 . It is also known as pyridin-2-ylproline hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, which includes this compound, involves a domino process. This includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The InChI code for this compound is1S/C10H12N2O2.ClH/c13-10(14)8-4-3-7-12(8)9-5-1-2-6-11-9;/h1-2,5-6,8H,3-4,7H2,(H,13,14);1H
. This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 228.68 .Future Directions
The pyrrolidine ring, which is a part of 1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, is a versatile scaffold for novel biologically active compounds . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for this compound could involve further exploration of its potential uses in drug discovery and development .
properties
IUPAC Name |
1-pyridin-2-ylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(14)8-4-3-7-12(8)9-5-1-2-6-11-9;/h1-2,5-6,8H,3-4,7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQASBKMIGNJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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